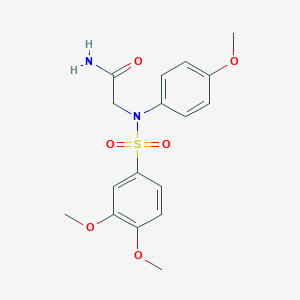
1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide, also known as FSCPX, is a selective antagonist of the A1 adenosine receptor. It is a chemical compound that has been widely used in scientific research for its ability to block the A1 adenosine receptor, which is involved in a wide range of physiological processes.
Wirkmechanismus
1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide is a selective antagonist of the A1 adenosine receptor. It works by binding to the receptor and preventing adenosine from binding. Adenosine is an endogenous ligand that binds to the A1 adenosine receptor and has various physiological effects. By blocking this receptor, this compound can inhibit the effects of adenosine.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the effects of adenosine on heart rate, blood pressure, and neurotransmitter release. It has also been shown to have anxiolytic and antinociceptive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide in lab experiments is its selectivity for the A1 adenosine receptor. This allows researchers to selectively block this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide. One direction is to study its effects on other physiological processes, such as inflammation and immune function. Another direction is to develop new compounds based on this compound that have improved solubility and selectivity for the A1 adenosine receptor. Additionally, this compound could be used in combination with other compounds to study their interactions with the A1 adenosine receptor.
Synthesemethoden
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide involves several steps. First, 4-fluorobenzenesulfonyl chloride is reacted with N-isopropylpiperidine-3-carboxamide to form this compound intermediate. This intermediate is then treated with a reducing agent to form this compound.
Wissenschaftliche Forschungsanwendungen
1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide has been widely used in scientific research for its ability to selectively block the A1 adenosine receptor. This receptor is involved in a wide range of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the A1 adenosine receptor, this compound can be used to study the role of this receptor in various physiological processes.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-11(2)17-15(19)12-4-3-9-18(10-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRDPAQJDICLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)







![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)

